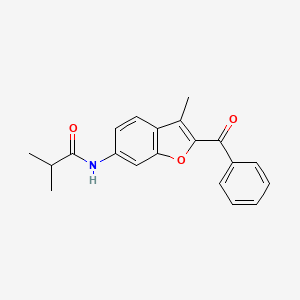

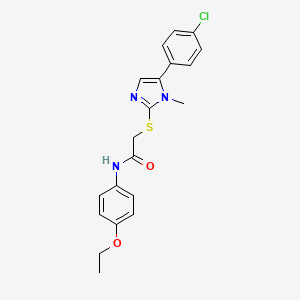

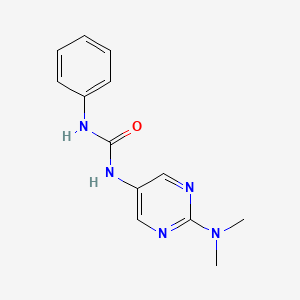

N-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of adenosine receptors in various biological processes.

Scientific Research Applications

Molecular Interactions and Pharmacological Properties

One study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Through conformational analysis and development of pharmacophore models, the study contributed to understanding the steric binding interactions and the role of specific substituents in conferring antagonist activity (Shim et al., 2002).

Catalyst in Organic Synthesis

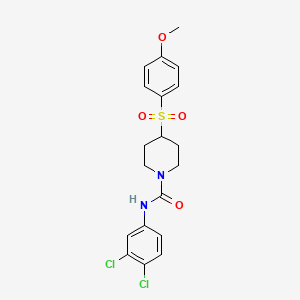

Research on l-Piperazine-2-carboxylic acid derived N-formamides demonstrated their application as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, emphasizing the critical role of the arene sulfonyl group for achieving high enantioselectivity (Wang et al., 2006).

Antioxidant and Anticholinesterase Activities

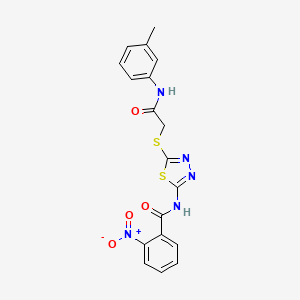

A study on the synthesis of sulfonyl hydrazone compounds incorporating piperidine derivatives revealed their potential for antioxidant capacity and anticholinesterase activity. The research highlights the structural and electronic characteristics of these compounds, contributing to medicinal chemistry (Karaman et al., 2016).

Alzheimer’s Disease Drug Candidates

Another investigation focused on synthesizing N-substituted derivatives of a specific compound to evaluate new drug candidates for Alzheimer's disease. This study aimed to discover compounds with enzyme inhibition activity against acetylcholinesterase, underlining the importance of structural modifications for enhancing therapeutic potential (Rehman et al., 2018).

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O4S/c1-27-14-3-5-15(6-4-14)28(25,26)16-8-10-23(11-9-16)19(24)22-13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROYCOTVCGKROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

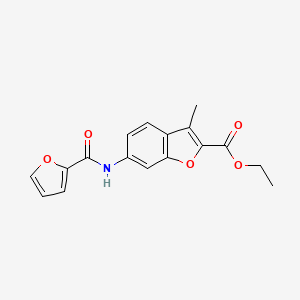

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

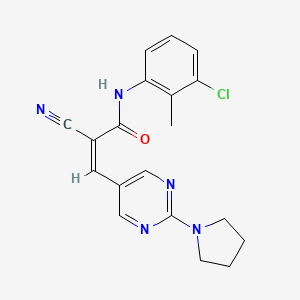

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

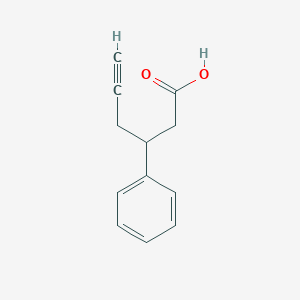

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)